N-Isopropylbenzamide Crystallographic Parameters vs. N-Methylbenzamide: Solid-State Packing and Melting Point Differentiation
Single-crystal X-ray diffraction analysis of N-isopropylbenzamide reveals a dihedral angle of 30.0(3)° between the amide group and the phenyl ring, with intermolecular N—H⋯O hydrogen bonds linking molecules into one-dimensional chains along the a-axis [1]. This solid-state architecture directly correlates with the experimentally determined melting point range of 97.0–101.0°C . In contrast, N-methylbenzamide (CAS 613-93-4)—the unsubstituted N-alkyl analog—exhibits a substantially lower melting point of approximately 79–81°C and a different hydrogen-bonding network in the crystalline state [2].
| Evidence Dimension | Crystal packing / melting behavior |
|---|---|
| Target Compound Data | Dihedral angle: 30.0(3)°; Melting point: 97.0–101.0°C |
| Comparator Or Baseline | N-methylbenzamide: Melting point 79–81°C |
| Quantified Difference | Δ melting point ≈ 18–22°C higher for N-isopropylbenzamide |
| Conditions | Single-crystal X-ray diffraction at 150 K; melting point by GC purity method |
Why This Matters
The elevated melting point of N-isopropylbenzamide relative to N-methylbenzamide affects solid-phase handling, formulation, and storage requirements during procurement and downstream use.
- [1] van Oosten, E. M.; Lough, A. J.; Vasdev, N. N-Isopropylbenzamide. Acta Crystallogr. Sect. E 2008, 64, o1005. View Source
- [2] PubChem. N-Methylbenzamide (Compound Summary). CID 6931. View Source
